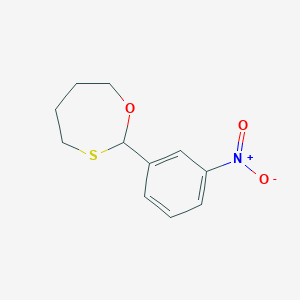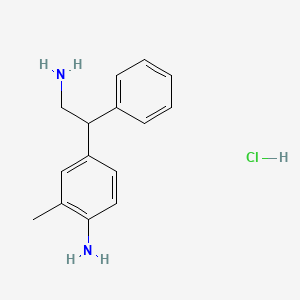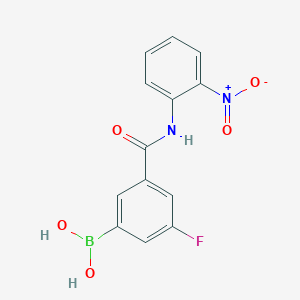![molecular formula C15H21NO6S2 B12639706 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides This compound is characterized by the presence of a benzamide core, a sulfonyl group, and a tetrahydrothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfonyl group. The benzamide core is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: The benzamide core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzamide core.
Applications De Recherche Scientifique
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group and tetrahydrothiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
- N-(3-cyanophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide
Uniqueness
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H21NO6S2 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
4-(1,1-dioxothiolan-3-yl)sulfonyl-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C15H21NO6S2/c1-22-9-2-8-16-15(17)12-3-5-13(6-4-12)24(20,21)14-7-10-23(18,19)11-14/h3-6,14H,2,7-11H2,1H3,(H,16,17) |
Clé InChI |
QAFWYMRVASCZCO-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Aminooxazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B12639631.png)
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)
![5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12639654.png)


![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12639678.png)
![3-phenyl-N-[3-phenyl-3-(2-propan-2-yloxan-4-yl)propyl]-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B12639681.png)

![N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12639690.png)

![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid](/img/structure/B12639697.png)

